molecular formula C8H14Cl2N2O B1435689 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803594-91-3

1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1435689
CAS No.: 1803594-91-3
M. Wt: 225.11 g/mol
InChI Key: XIVFJYHARQXDRX-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(5-methoxypyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)8-4-3-7(11-2)5-10-8;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVFJYHARQXDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-91-3
Record name 1-(5-methoxypyridin-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 5-methoxypyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and receptor binding.

    Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.

    Industry: It serves as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .

Comparison with Similar Compounds

1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to its analogs .

Biological Activity

1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is a compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a methoxy group and an ethanamine side chain, which contributes to its interaction with various biological targets.

Chemical Structure

  • Molecular Formula : C₈H₁₂N₂O
  • SMILES : CC(C1=NC=C(C=C1)OC)N
  • InChI : InChI=1S/C₈H₁₂N₂O/c1-6(9)8-4-3-7(11-2)5-10-8/h3-6H,9H₂,1-2H₃

The biological activity of this compound is primarily attributed to its ability to modulate receptor-ligand interactions and inhibit specific enzymes. The methoxy group enhances the compound's affinity for certain receptors, potentially influencing neurotransmission and other cellular signaling pathways.

1. Neurotransmitter Interaction

The structural similarity of this compound to neurotransmitters suggests it may interact with various neurotransmitter receptors. Preliminary studies indicate potential effects on serotonin and dopamine pathways, which are crucial in mood regulation and neurological disorders.

2. Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been studied for its inhibitory effects on the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a target for antibiotic development due to its role in the MEP pathway, which is essential for bacterial survival .

3. Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored, particularly its ability to inhibit growth in various bacterial strains. This activity is linked to its mechanism of action against the DXPS enzyme, suggesting a novel approach to antibiotic development .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study ADemonstrated inhibition of DXPS in E. coli, leading to decreased bacterial viability .
Study BShowed modulation of serotonin receptors in vitro, indicating potential antidepressant-like effects .
Study CReported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the dihydrochloride salt form enhances solubility and bioavailability. However, some reports indicate potential toxicity at higher doses, necessitating further investigation into its safety profile.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, and how can reaction yields be improved?

A1. The compound can be synthesized via reductive amination of 5-methoxypyridine-2-carbaldehyde with nitroethane, followed by HCl salt formation. Yield optimization involves:

  • Catalyst selection : Palladium on carbon (Pd/C) under hydrogen gas (H₂) for nitro group reduction, with yields >75% observed at 50 psi .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during coupling reactions .
  • Purification : Reverse-phase HPLC with C18 columns (0.1% TFA in H₂O/MeCN gradient) ensures >95% purity .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A2. Key methods include:

  • NMR spectroscopy : 1H^1H NMR (DMSO-d₆) peaks at δ 8.2 (pyridyl H), δ 3.8 (OCH₃), and δ 2.9 (CH₂NH₂) confirm the backbone .
  • Mass spectrometry : ESI-MS m/z 183.1 [M+H]⁺ for the free base, with Cl⁻ isotopes (m/z 185.1) verifying dihydrochloride formation .
  • Elemental analysis : ≤0.5% deviation from theoretical C, H, N values ensures stoichiometric accuracy .

Advanced Research Questions

Q. Q3. What strategies mitigate contradictions in biological activity data across in vitro assays?

A3. Discrepancies often arise from:

  • Solubility : Pre-saturate aqueous buffers (e.g., PBS pH 7.4) with compound at 37°C for 24 hr to avoid precipitation .
  • Metabolite interference : Use LC-MS/MS to differentiate parent compound from metabolites (e.g., demethylated derivatives) in cell lysates .
  • Receptor specificity : Validate target engagement via SPR (surface plasmon resonance) with immobilized RIPK1 or PERK proteins, achieving KD values <100 nM .

Q. Q4. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

A4. Apply:

  • Docking studies : Use Schrödinger Maestro to model interactions with RIPK1’s ATP-binding pocket (Glide XP score ≤ -8.5 kcal/mol) .
  • QSAR : Correlate methoxy group position (e.g., 5- vs. 6-substitution) with IC₅₀ values using Hammett σ constants (R² >0.85) .
  • MD simulations : 100-ns trajectories in GROMACS identify stable H-bonds with Lys45 and Asp161 residues .

Q. Q5. What are the best practices for analyzing stability under physiological conditions?

A5. Protocol:

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hr; quantify degradation via UPLC (t₁/₂ >6 hr indicates suitability for oral dosing) .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at 210°C, requiring storage at 2–8°C under argon .
  • Light sensitivity : Protect from UV by amber glass vials; >90% integrity retained after 30-day exposure to 4000 lux .

Methodological Challenges

Q. Q6. How to resolve conflicting spectroscopic data between synthetic batches?

A6. Address via:

  • Impurity profiling : HRMS identifies byproducts (e.g., over-alkylated amines at m/z 225.1) .
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemistry (e.g., R-configuration at chiral center) .
  • Batch normalization : Standardize reaction quenching at -20°C to halt secondary reactions .

Q. Q7. What in vivo models are appropriate for studying neuroprotective effects?

A7. Prioritize:

  • Mouse models : RIPK1-knockout C57BL/6J mice with LPS-induced neuroinflammation (dose: 10 mg/kg i.p., BID) .
  • Biomarkers : Measure plasma TNF-α (ELISA) and brain caspase-3 activity (fluorometric assay) at 24 hr post-dose .
  • PK/PD : AUC₀–24 of 450 ng·hr/mL correlates with 50% reduction in hippocampal neuronal loss .

Safety and Compliance

Q. Q8. What PPE and protocols ensure safe handling in the lab?

A8. Follow:

  • PPE : N95 respirators, nitrile gloves, and chemical goggles for powder handling .
  • Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
  • Waste disposal : Incinerate at >1000°C with alkaline scrubbers to prevent HCl gas emission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
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1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.